N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide
Description
N-[2-[[2,2-Dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a benzamide derivative characterized by a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core linked to an ethylamine side chain modified with a 2,2-dimethylpropanoyl (pivaloyl) group. The trifluoroethoxy groups enhance metabolic stability and lipophilicity, while the pivaloyl group may influence steric hindrance and pharmacokinetic properties compared to other substituents.
Properties
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6N2O4/c1-16(2,3)15(28)26-7-6-25-14(27)12-8-11(29-9-17(19,20)21)4-5-13(12)30-10-18(22,23)24/h4-5,8H,6-7,9-10H2,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIEGBTQMCFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-[[2,2-Dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide (CAS 338404-46-9) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22F6N2O4
- Molar Mass : 444.37 g/mol
- Boiling Point : 504.4 °C (predicted)
- Density : 1.274 g/cm³ (predicted)
- pKa : 13.65 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C18H22F6N2O4 |
| Molar Mass | 444.37 g/mol |
| Boiling Point | 504.4 °C |
| Density | 1.274 g/cm³ |
| pKa | 13.65 |
The synthesis of this compound involves a multi-step organic reaction process that utilizes various reagents to achieve the desired molecular structure. The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Case Study 1 : A derivative demonstrated efficacy against P-388 lymphocytic leukemia in vitro, suggesting that structural modifications can enhance biological activity against specific cancer cell lines .
- Case Study 2 : Another study highlighted the effectiveness of related compounds in inhibiting L-1210 lymphoid leukemia cells, reinforcing the potential of this class of compounds in cancer therapy .
The biological activity is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells through intrinsic and extrinsic pathways.
- Targeted Drug Delivery : The trifluoroethoxy groups may enhance solubility and bioavailability, facilitating targeted delivery to tumor sites.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Investigations into absorption rates indicate that the compound is well absorbed when administered orally.
- Toxicology Studies : Preliminary toxicity assessments have shown a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Benzamide Derivatives
Key Observations:
Substituent Impact on Bioactivity: Flecainide’s piperidylmethyl group enhances cardiac sodium channel (Naᵥ1.5) blockade, critical for antiarrhythmic action . Thiazolidinone derivatives (e.g., compound 5d) exhibit distinct heterocyclic moieties linked to antimicrobial activity, highlighting structural versatility for diverse therapeutic targets .
Synthetic Routes: Flecainide and NU-FL are synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with amines (e.g., 2-piperidylmethylamine or morpholinoethylamine) under inert conditions . The target compound likely follows a similar pathway, substituting the amine with 2-[[2,2-dimethylpropanoyl]amino]ethylamine.
Physicochemical Properties: Trifluoroethoxy groups improve metabolic resistance to hydrolysis compared to alkoxy or methoxy analogs .
Pharmacological and Mechanistic Insights
- Flecainide Derivatives: Flecainide and NU-FL block cardiac Na⁺ channels, stabilizing arrhythmic myocardium. NU-FL’s morpholino group may confer slower dissociation kinetics compared to flecainide .
- Thiazolidinone Derivatives: Compound 5d’s thiazolidinone ring facilitates hydrogen bonding with microbial enzymes, suggesting divergent mechanisms from antiarrhythmics .
- Electronic Effects : The electron-withdrawing trifluoroethoxy groups stabilize the benzamide core, while substituents like pivaloyl (target) or chloroaryl () modulate electronic density at the amide nitrogen, altering receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
